Deuterated Atazanivir-D3-3
Overview
Description
Deuterated Atazanivir-D3-3 is an HIV-1 protease inhibitor . It is a derivative of azapeptide and inhibits HIV protease . The CAS number for this compound is 1092540-52-7 .
Synthesis Analysis
Deuterated drugs are small molecules in which deuterium replaces one or more hydrogen atoms of the molecule . This process is called deuteration and is a useful tool for enriching a drug’s metabolism . Selective replacement with deuterium leads to increased bond strength, which in turn increases the biological half-life and thus metabolic stability of the drug .Molecular Structure Analysis
The molecular formula of Deuterated Atazanivir-D3-3 is C38H34D18N6O7 . The molecular weight is 722.97 .Chemical Reactions Analysis
Deuterium-labeled active pharmaceutical ingredients (APIs) have come a long way . The chemistry behind their manufacture is established, and some deuterated drug molecules are showing great promise in clinical trials . The C-D bond is 10 times stronger and has a slower reaction than the C-H bond, delivering superior bioavailability and an improved half-life .Scientific Research Applications
1. Application in Drug Repurposing for Viral Infections
Atazanavir, from which Deuterated Atazanavir-D3-3 is derived, has been identified as a potential repurposed drug for treating novel viral infections like SARS-CoV-2. A deep learning model suggested its efficacy due to its inhibitory potency against viral proteins (Beck et al., 2020).
2. Advantages in Medicinal Chemistry
Deuterium incorporation in medicinal chemistry, as seen in Deuterated Atazanavir-D3-3, has been recognized for improving pharmacokinetic parameters of drugs. This can lead to reduced toxicity, fewer drug interactions, and enhanced bioactivation (Pirali et al., 2019).
3. Impact on Metabolism and Pharmacokinetics
Studies on deuterated drugs, such as Deuterated Atazanavir-D3-3, have shown a slower metabolic rate and modulated pharmacokinetics due to the kinetic isotope effect. This change in metabolism can lead to increased drug efficacy and safety (Jiang et al., 2016).
4. Technology Collaboration for Deuterated Drugs
Collaborations in pharmaceutical industries have focused on developing deuterated drugs like Deuterated Atazanavir-D3-3. These efforts aim to improve metabolic properties of drugs and result in novel formulations of existing medications (Ahmed, 2009).
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Deuterated drug molecules have shown great promise in clinical trials . The most notable breakthrough in the history of deuterated drug molecules came about in April 2017 when Teva Pharmaceuticals received marketing approval for Austedo . Austedo (Deutetrabenazine) is a deuterated drug version of tetrabenazine that was rolled out to treat tardive dyskinesia and chorea linked to Huntington’s disease . It has an improved pharmacokinetic profile, including a boost in the half-life of APIs of up to 9 or 10 hours .
properties
IUPAC Name |
methyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,4D3,5D3,6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-AAPVVJSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648856 | |
Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate | |
CAS RN |
1092540-52-7 | |
Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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